Comparative Lipophilicity: 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile (XLogP3 = 3.2) Versus Pyrrole-2-carbonitrile (XLogP3 = 1.1) and 4-Bromo-1H-pyrrole-2-carbonitrile (XLogP3 = 1.5)
3,4,5-Tribromo-1H-pyrrole-2-carbonitrile exhibits significantly higher lipophilicity compared to its less brominated analogs. Its computed XLogP3 value of 3.2 [1] is substantially greater than that of the unsubstituted parent compound, pyrrole-2-carbonitrile (XLogP3 = 1.1) [2], and the mono-brominated analog, 4-bromo-1H-pyrrole-2-carbonitrile (XLogP3 = 1.5) [3]. This indicates a 2.9-fold and 2.1-fold increase in lipophilicity, respectively.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Pyrrole-2-carbonitrile: XLogP3 = 1.1; 4-Bromo-1H-pyrrole-2-carbonitrile: XLogP3 = 1.5 |
| Quantified Difference | Δ = +2.1 vs pyrrole-2-carbonitrile; Δ = +1.7 vs 4-bromo analog |
| Conditions | Computed property values from PubChem database |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and distribution in biological systems, making the tribromo derivative a more suitable scaffold for designing compounds intended to cross cellular barriers or interact with hydrophobic protein pockets.
- [1] PubChem. (2025). 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile. Compound Summary CID 12040166. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Pyrrole-2-carbonitrile. Compound Summary CID 138277. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). 4-Bromo-1H-pyrrole-2-carbonitrile. Compound Summary CID 56776530. National Center for Biotechnology Information. View Source
